molecular formula C3H5N3S B14026238 4-Hydrazineylthiazole

4-Hydrazineylthiazole

Cat. No.: B14026238
M. Wt: 115.16 g/mol
InChI Key: BDEAFXGJHQYRTP-UHFFFAOYSA-N
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Description

4-Hydrazineylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a hydrazine group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The presence of the hydrazine group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazineylthiazole can be synthesized through the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions . Another method involves the cyclization of thiosemicarbazones with α-haloketones in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazineylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydrazineylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazineylthiazole involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. These interactions disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2-Hydrazinylthiazole
  • 4-Chlorothiazole
  • Thiazole-2-carboxylic acid

Comparison: 4-Hydrazineylthiazole is unique due to the presence of the hydrazine group, which imparts higher reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in organic synthesis. Its biological activity is also enhanced, making it a promising candidate for drug development .

Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

1,3-thiazol-4-ylhydrazine

InChI

InChI=1S/C3H5N3S/c4-6-3-1-7-2-5-3/h1-2,6H,4H2

InChI Key

BDEAFXGJHQYRTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)NN

Origin of Product

United States

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